molecular formula C12H17NO B1616072 N-Phenethylisobutyramide CAS No. 71022-62-3

N-Phenethylisobutyramide

Cat. No.: B1616072
CAS No.: 71022-62-3
M. Wt: 191.27 g/mol
InChI Key: UUJNHTZCROBQHX-UHFFFAOYSA-N
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Description

N-Phenethylisobutyramide is an organic compound with the molecular formula C12H17NO It belongs to the class of amides and is characterized by the presence of a phenethyl group attached to an isobutyramide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Phenethylisobutyramide can be synthesized through several methods. One common approach involves the reaction of phenethylamine with isobutyryl chloride in the presence of a base such as triethylamine. The reaction typically proceeds as follows:

    Reactants: Phenethylamine and isobutyryl chloride.

    Solvent: Anhydrous dichloromethane.

    Base: Triethylamine.

    Conditions: The reaction mixture is stirred at room temperature for several hours.

The reaction yields this compound along with triethylamine hydrochloride as a byproduct. The product can be purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Phenethylisobutyramide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, alkoxides.

Major Products

    Oxidation: Formation of N-phenethylisobutyric acid.

    Reduction: Formation of phenethylamine.

    Substitution: Formation of various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-Phenethylisobutyramide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-Phenethylisobutyramide exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the specific application and the biological context.

Comparison with Similar Compounds

N-Phenethylisobutyramide can be compared with other similar compounds such as:

    N-Phenethylacetamide: Similar structure but with an acetamide group instead of an isobutyramide group.

    N-Phenethylpropionamide: Contains a propionamide group, differing in the length of the carbon chain.

    N-Phenethylbenzamide: Features a benzamide group, introducing aromaticity into the amide moiety.

Properties

IUPAC Name

2-methyl-N-(2-phenylethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-10(2)12(14)13-9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJNHTZCROBQHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70991330
Record name 2-Methyl-N-(2-phenylethyl)propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70991330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71022-62-3
Record name NSC154574
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154574
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-N-(2-phenylethyl)propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70991330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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